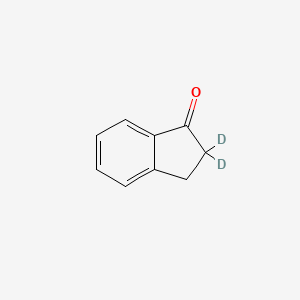

1-Indanone-2,2-d2

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10036-02-9 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2,2-dideuterio-3H-inden-1-one |

InChI |

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2/i6D2 |

InChI Key |

QNXSIUBBGPHDDE-NCYHJHSESA-N |

Isomeric SMILES |

[2H]C1(CC2=CC=CC=C2C1=O)[2H] |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Indanone 2,2 D2

General Strategies for Indanone Synthesis as Precursors

The formation of the 1-indanone (B140024) skeleton is a well-established area of organic synthesis, with several reliable methods available. These approaches primarily focus on the creation of the five-membered ring fused to the benzene (B151609) ring.

Cyclization Reactions for 1-Indanone Formation

Intramolecular cyclization reactions are the most common and direct methods for synthesizing 1-indanones. These reactions typically involve the formation of a carbon-carbon bond to close the five-membered ring.

Friedel-Crafts Acylation:

One of the most classical and widely used methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgorganic-chemistry.org This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic superacid like trifluoromethanesulfonic acid (TfOH). beilstein-journals.orgresearchgate.net The direct dehydrative cyclization of 3-arylpropionic acids is considered a greener approach as it produces water as the only byproduct, although it can require harsh conditions. beilstein-journals.org The use of polyphosphoric acid (PPA) is also a common practice. Current time information in Santa Cruz, CA, US.

The general mechanism involves the generation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the tethered benzene ring to form the 1-indanone product. mit.edu

Nazarov Cyclization:

The Nazarov cyclization is another powerful tool for the synthesis of 1-indanones, which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, followed by a proton transfer or elimination to yield the α,β-unsaturated cyclopentenone. nih.gov For indanone synthesis, this typically involves the cyclization of an aryl vinyl ketone. nih.gov Various acids, including trifluoroacetic acid (TFA), have been employed to promote this reaction, sometimes with the assistance of microwave irradiation to shorten reaction times. nih.govrsc.org

| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Features |

| Friedel-Crafts Acylation | 3-Arylpropionic acid/chloride | AlCl₃, TfOH, PPA | Well-established, versatile |

| Nazarov Cyclization | Aryl vinyl ketone (Chalcone) | TFA, Lewis Acids | Forms α,β-unsaturated ketones |

Palladium-Catalyzed Carbonylative Cyclization Approaches

Palladium-catalyzed reactions offer a modern and efficient route to 1-indanones. One such method is the carbonylative cyclization of unsaturated aryl iodides. nih.govorganic-chemistry.org This reaction introduces a carbonyl group from carbon monoxide (CO) gas while simultaneously forming the five-membered ring.

The process typically involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion to form an acyl-palladium intermediate. Subsequent intramolecular insertion of the alkene into the acyl-palladium bond and reductive elimination yields the 1-indanone. nih.gov Optimal conditions often involve the use of a palladium(II) acetate (B1210297) catalyst, a ligand such as a phosphine, and a base. organic-chemistry.org

A notable advantage of this method is its tolerance for a wide variety of functional groups on the aromatic ring. beilstein-journals.org

Rhodium-Catalyzed Cycloaddition and Isomerization Routes

Rhodium catalysts have also been effectively employed in the synthesis of 1-indanones through various pathways. One approach is the asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, which can produce chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org

Another significant rhodium-catalyzed method is the isomerization of α-arylpropargyl alcohols. beilstein-journals.org In this reaction, a rhodium complex, often with a chiral bisphosphine ligand for asymmetric synthesis, facilitates the rearrangement of the propargyl alcohol to the corresponding 1-indanone. beilstein-journals.org The proposed mechanism involves the formation of a rhodium-hydride species and subsequent steps that lead to the isomerized product. beilstein-journals.org Rhodium catalysts have also been used in [4+1] cycloaddition reactions between benzocyclobutenones and alkenes to furnish multi-substituted 2-indanones, which are structural isomers of the target precursor. nih.gov

Targeted Deuterium (B1214612) Incorporation at the C-2 Position

Once the 1-indanone precursor is synthesized, the next critical step is the selective introduction of two deuterium atoms at the C-2 position, which is alpha to the carbonyl group.

Hydrogen-Deuterium Exchange (HDX) Reactions for C-H to C-D Conversion

Hydrogen-deuterium exchange (HDX) is a straightforward and effective method for replacing acidic protons with deuterium. nih.gov The protons on the carbon atom alpha to a carbonyl group are sufficiently acidic to be exchanged under appropriate conditions.

The most common and direct method for the deuteration of the C-2 position of 1-indanone is through acid-catalyzed hydrogen-deuterium exchange using deuterium oxide (D₂O) as the deuterium source. libretexts.orglibretexts.org

The mechanism for this exchange proceeds through the formation of an enol intermediate. In an acidic medium (using a catalytic amount of a strong acid like DCl in D₂O, which forms D₃O⁺), the carbonyl oxygen of the 1-indanone is protonated (or in this case, deuterated). libretexts.org A molecule of D₂O then acts as a base to remove a proton from the C-2 position, leading to the formation of a neutral enol intermediate. The enol then tautomerizes back to the keto form by picking up a deuteron (B1233211) from the D₃O⁺ at the C-2 position. libretexts.org

This process is repeated, leading to the exchange of both α-protons for deuterons. Using an excess of D₂O ensures that the equilibrium is driven towards the fully deuterated product, 1-indanone-2,2-d2. libretexts.org The efficiency of this exchange can often be enhanced by heating the reaction mixture. nih.gov Research has demonstrated the successful synthesis of 2,2-dideuterio-1-indanone using this methodology. rsc.org

| Deuteration Method | Reagents | Key Intermediate |

| Acid-Catalyzed HDX | 1-Indanone, D₂O, Acid catalyst (e.g., DCl) | Enol |

Base-Catalyzed Exchange Mechanisms

Base-catalyzed hydrogen-deuterium exchange is a straightforward and widely used method for the deuteration of ketones at the α-position. mdpi.com This process relies on the increased acidity of the protons on the carbon atom adjacent to the carbonyl group. mdpi.commasterorganicchemistry.com The mechanism involves the deprotonation of the α-carbon by a base to form an enolate intermediate. mdpi.commasterorganicchemistry.com In the presence of a deuterium source, typically deuterium oxide (D₂O), the enolate is then deuterated to yield the α-deuterated ketone. mdpi.com

The reaction is an equilibrium process, and to achieve high levels of deuteration, a large excess of the deuterium source is often employed. rsc.org The efficiency of the exchange can be influenced by the choice of base, solvent, and reaction temperature. mdpi.com While common bases like sodium hydroxide (B78521) can be used, stronger bases or specific catalytic systems can enhance the rate and extent of deuteration. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective base for promoting high deuteration efficiency. mdpi.com The simplicity and cost-effectiveness of this method make it an attractive option for the synthesis of this compound. mdpi.com The general mechanism for the base-catalyzed deuterium exchange at the α-position of 1-indanone is depicted below:

Step 1: Enolate Formation: A base abstracts a proton from the C-2 position of 1-indanone, forming a resonance-stabilized enolate ion.

Step 2: Deuteration: The enolate ion abstracts a deuteron from a deuterium source, such as D₂O, to form 1-indanone-2-d1.

Step 3: Repetition: The process is repeated to replace the second proton at the C-2 position, ultimately yielding this compound.

This stepwise exchange allows for the complete deuteration at the α-position. rsc.org

Synthesis Utilizing Deuterated Reagents

An alternative to direct exchange reactions is the use of deuterated reagents in synthetic sequences that construct the 1-indanone ring system or modify a precursor molecule. This approach offers high levels of isotopic incorporation and regiochemical control.

Deuterated methyl iodide (CD₃I) can be used in the synthesis of deuterated 1-indanone derivatives through alkylation reactions. google.com For instance, a suitably functionalized indanone precursor can be deprotonated to form an enolate, which is then quenched with CD₃I to introduce a trideuteromethyl group. google.com While this specific example leads to methylation, similar strategies involving other deuterated alkylating agents could be envisioned for different substitution patterns.

A relevant example involves the preparation of a deuterated indanone intermediate where a precursor is treated with deuterated methyl iodide in the presence of a base like potassium carbonate. google.com This method is particularly useful for introducing deuterium at specific positions other than the enolizable α-position.

Metal deuterides, such as lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄), are powerful deuteride-donating reagents used for the reduction of carbonyl compounds and other functional groups. libretexts.org These reagents can be employed in multi-step syntheses to introduce deuterium.

For example, a precursor to 1-indanone, such as an α,β-unsaturated indanone or a halo-indanone, could be reduced with a metal deuteride. The reduction of a suitable precursor with LiAlD₄ or NaBD₄ can introduce deuterium atoms. libretexts.orgresearchgate.net For instance, the reduction of a 2-halo-1-indanone with a deuteride source would lead to the formation of 1-indanone-2-d. Subsequent steps could then be employed to achieve the desired 2,2-d2 substitution. The choice between LiAlD₄ and NaBD₄ depends on the reactivity required and the presence of other functional groups in the molecule, with LiAlD₄ being a much stronger reducing agent. libretexts.org

Catalytic Deuteration via Deuterium Gas (D₂)

Catalytic deuteration using deuterium gas (D₂) is a powerful method for introducing deuterium into molecules, often with high stereoselectivity. acs.org This technique typically involves a heterogeneous or homogeneous transition metal catalyst.

For the synthesis of this compound, a precursor containing a double bond at the appropriate position, such as an indene (B144670) derivative, could be subjected to catalytic deuteration. The catalyst, often based on palladium, platinum, or rhodium, facilitates the addition of two deuterium atoms across the double bond.

Alternatively, direct hydrogen isotope exchange (HIE) reactions catalyzed by transition metals can be used to replace C-H bonds with C-D bonds using D₂ gas. acs.org Ruthenium and iridium complexes have shown significant promise in catalyzing such transformations. mdpi.comsnnu.edu.cn For ketones like 1-indanone, catalysts can promote the exchange of the α-protons with deuterium from D₂ gas. rsc.org This method can be highly regioselective, targeting the acidic C-H bonds adjacent to the carbonyl group. rsc.org

Stereoselective and Regioselective Deuteration Techniques

Achieving stereoselectivity and regioselectivity in deuteration is crucial for many applications. For a molecule like 1-indanone, which is achiral at the C-2 position, stereoselectivity is not a concern for the synthesis of the 2,2-d2 isotopologue. However, regioselectivity is paramount.

The methods described above inherently offer a degree of regioselectivity. Base-catalyzed exchange and many catalytic HIE reactions with D₂ gas will preferentially deuterate the acidic α-position of 1-indanone. mdpi.comrsc.org The use of deuterated reagents in a well-designed synthetic route provides the highest level of regiochemical control. google.com

In cases where multiple enolizable positions exist or when deuteration at other sites is a possibility, careful selection of catalysts and reaction conditions is necessary. For example, specific catalysts can direct deuteration to particular positions based on steric or electronic factors. acs.orgchemrxiv.org Research into copper-catalyzed transfer hydrodeuteration has demonstrated high regioselectivity for the deuteration of alkynes to produce α,α-dideuterated alkanes, a strategy that could potentially be adapted for indanone synthesis. acs.org Similarly, iridium-based catalysts have been developed for the ortho-C-H deuteration of arenes, showcasing the potential for highly regioselective methods. snnu.edu.cn

Advanced Spectroscopic and Analytical Characterization of 1 Indanone 2,2 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Confirmation

NMR spectroscopy is an indispensable tool for confirming the successful and regioselective deuteration of the 1-indanone (B140024) scaffold at the C-2 position. A comparative analysis of the spectra of the deuterated compound against its non-deuterated analogue, 1-indanone, provides unambiguous evidence of the structural modification.

The most immediate and telling evidence for the synthesis of 1-Indanone-2,2-d2 is observed in its proton (¹H) NMR spectrum. In the spectrum of unlabeled 1-indanone, the two protons at the C-2 position, being adjacent to the aromatic ring and the C-3 methylene (B1212753) group, typically appear as a singlet at approximately 2.70 ppm.

Upon successful deuteration, these two protons are replaced by deuterium atoms. Since deuterium nuclei (²H) are not observed in a standard ¹H NMR experiment, the signal corresponding to the C-2 protons completely disappears from the spectrum of this compound. This absence is the primary diagnostic marker.

Furthermore, quantitative analysis of the proton integration confirms this change. The relative integration of the remaining signals—the aromatic protons (multiplet, ~7.3-7.8 ppm) and the C-3 methylene protons (triplet, ~3.1 ppm)—corresponds to the expected 4H and 2H, respectively, while the integration in the region of 2.70 ppm is negligible (ideally zero). The persistence of the C-3 proton signal confirms that deuteration was specific to the C-2 position.

Table 1: Comparative ¹H NMR Data for 1-Indanone and this compound (in CDCl₃)

| Position | 1-Indanone (Unlabeled) | This compound (Observed) | Comments |

|---|---|---|---|

| H-2 | ~2.70 ppm (s, 2H) | Signal Absent | Confirms replacement of protons with deuterium at C-2. |

| H-3 | ~3.14 ppm (t, 2H) | ~3.14 ppm (s or poorly resolved t, 2H) | Signal persists. Triplet may collapse to a singlet due to weak C-H/C-D coupling. |

| Aromatic H | ~7.3-7.8 ppm (m, 4H) | ~7.3-7.8 ppm (m, 4H) | Aromatic signals remain, confirming the integrity of the indanone backbone. |

s = singlet, t = triplet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy provides further, more nuanced confirmation. The substitution of hydrogen with deuterium induces two key effects on the ¹³C spectrum:

Isotopic Shift: The carbon atom directly bonded to deuterium (C-2) experiences an upfield shift (a decrease in its chemical shift value) compared to its protonated counterpart. This is known as a primary isotope effect. The C-2 signal in this compound is observed at a slightly lower ppm value than the C-2 signal in 1-indanone (~36.1 ppm vs. ~36.5 ppm).

C-D Coupling: In a standard proton-decoupled ¹³C NMR experiment, carbon signals appear as singlets. However, the C-2 carbon in this compound is coupled to two deuterium nuclei. Since deuterium has a nuclear spin (I) of 1, the C-2 signal is split into a multiplet according to the 2nI+1 rule, where n=2 (number of deuteriums). This results in a characteristic quintet (221 + 1 = 5), providing definitive proof that two deuterium atoms are attached to this specific carbon.

Table 2: Comparative ¹³C NMR Data for 1-Indanone and this compound (in CDCl₃)

| Position | 1-Indanone (Unlabeled) | This compound (Observed) | Comments |

|---|---|---|---|

| C-1 (C=O) | ~207.1 ppm | ~207.0 ppm | Minimal isotopic shift. |

| C-2 | ~36.5 ppm (singlet) | ~36.1 ppm (quintet) | Exhibits both an upfield isotopic shift and characteristic C-D coupling. |

| C-3 | ~26.0 ppm | ~25.9 ppm | Minor secondary isotopic shift may be observed. |

| Aromatic C | ~124-155 ppm | ~124-155 ppm | Aromatic signals are largely unaffected. |

Deuterium (²H) NMR spectroscopy offers the most direct method for observing the incorporated deuterium. In this experiment, only deuterium nuclei are detected. For this compound, the ²H NMR spectrum is expected to show a single, sharp signal.

The chemical shift of this signal in the ²H spectrum corresponds directly to the chemical shift of the protons it replaced in the ¹H spectrum. Therefore, a resonance is observed at approximately 2.70 ppm. The presence of a single peak at this specific shift confirms two critical points:

Deuterium has been successfully incorporated into the molecule.

The incorporation is highly regioselective, occurring exclusively at the C-2 position, as no other deuterium signals are observed in the spectrum.

Mass Spectrometry (MS) for Isotopic Enrichment Determination

Mass spectrometry is used to confirm the change in molecular weight resulting from deuteration and to quantify the level of isotopic purity.

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. The replacement of two hydrogen atoms (atomic mass ~1.0078 u) with two deuterium atoms (atomic mass ~2.0141 u) results in a nominal mass increase of 2 Da. HRMS can distinguish this with high precision.

The theoretical exact mass of the molecular ion [M]+• of this compound (C₉H₆D₂O) is calculated to be 134.070061. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula, verifying the presence of exactly two deuterium atoms.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆D₂O |

| Calculated Exact Mass [M]+• | 134.070061 |

| Observed Exact Mass [M]+• | 134.070315 |

| Mass Error | 1.9 ppm |

While HRMS confirms the mass of the desired d2-species, it does not provide a precise measure of the isotopic enrichment of the bulk sample (i.e., the percentage of d2-molecules versus residual d1- and d0-molecules). Isotope Ratio Mass Spectrometry (IR-MS) is a specialized technique designed for high-precision measurement of isotope ratios.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy for Deuterium Isotope Effects on Molecular Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in studying the effects of isotopic substitution on molecular vibrations.

The introduction of deuterium atoms at the 2-position of 1-indanone leads to noticeable shifts in the vibrational frequencies observed in its IR spectrum. A key characteristic of ketones is the strong carbonyl (C=O) stretching absorption. For the non-deuterated 1-indanone, this peak is typically observed around 1712 cm⁻¹. pg.edu.pl In deuterated analogs, such as 2-indanone-1,1,3,3-d4, a shift in the carbonyl frequency is observed, highlighting the influence of adjacent C-D bonds on the electronic environment of the carbonyl group. cdnsciencepub.com

The C-H stretching vibrations in aromatic and aliphatic regions, typically appearing between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ respectively, are expected to be replaced by C-D stretching vibrations in this compound. pg.edu.pl These C-D stretches occur at lower frequencies, generally in the 2200-2100 cm⁻¹ range, due to the heavier mass of deuterium compared to protium (B1232500). arxiv.org This isotopic shift is a clear indicator of successful deuteration at the target position.

Table 1: Comparison of Key IR Frequencies for 1-Indanone and its Deuterated Analogues

| Functional Group | Vibration Mode | 1-Indanone (cm⁻¹) | This compound (Expected, cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O | Stretch | ~1712 | Shifted from 1712 | pg.edu.pl |

| Aromatic C-H | Stretch | 3087-3028 | 3087-3028 | pg.edu.pl |

| Aliphatic C-H | Stretch | 2959-2862 | Absent/Reduced | pg.edu.pl |

| C-D | Stretch | - | ~2200-2100 | arxiv.org |

Raman spectroscopy provides complementary information to IR spectroscopy. For 1-indanone, characteristic Raman shifts are observed for the carbonyl group and the aromatic ring vibrations. nih.gov The deuteration at the 2-position in this compound would primarily affect the Raman bands associated with the vibrations of the CH₂ group.

Similar to IR spectroscopy, the C-H stretching vibrations in the Raman spectrum are replaced by C-D stretching vibrations at lower wavenumbers. arxiv.org The study of deuterated formamides has shown that C-D stretching and bending modes can be clearly identified in the Raman spectra, providing direct evidence of deuteration. doi.org The precise positions of these bands in this compound would offer valuable information about the molecular structure and isotopic purity.

Table 2: Key Raman Shifts for Aromatic and Carbonyl Groups in Indanone Derivatives

| Functional Group/Vibration | Raman Shift (cm⁻¹) | Reference |

|---|---|---|

| Carbonyl (C=O) | ~1700 | horiba.com |

| Aromatic Ring | 1600, 1496, 1461 | pg.edu.pl |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from related compounds.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the analysis of indanone and its derivatives, GC is frequently used to determine purity. tcichemicals.comiyte.edu.tr For this compound, a GC analysis would show a slightly different retention time compared to its non-deuterated counterpart. Generally, deuterated compounds elute slightly earlier than their protiated analogs due to the stronger intermolecular interactions of C-H bonds compared to C-D bonds. nih.gov

The retention time of 1-indanone has been reported on various GC columns, such as DB-1 and DB-624. gcms.cz For example, on a DB-624 column, 1-indanone has a specific retention time that can be used as a reference for its deuterated analog. researchgate.net The use of a mass spectrometer as a detector (GC-MS) would further allow for the confirmation of the mass-to-charge ratio of the eluting peak, verifying the identity of this compound. nih.gov

Table 3: Gas Chromatography Data for 1-Indanone

| Compound | Column | Retention Time (min) | Reference |

|---|---|---|---|

| 1-Indanone | DB-624 | 10.98 | researchgate.net |

| 1-Indanone | Not Specified | ~11.87 | und.edu |

High-performance liquid chromatography is another crucial method for the analysis and purification of indanone derivatives. iyte.edu.trthieme-connect.de HPLC methods, particularly in reversed-phase mode, can effectively separate compounds based on their polarity. waters.com

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com The deuterated compound may exhibit a slightly shorter retention time than the non-deuterated 1-indanone due to subtle differences in hydrophobicity. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. thieme-connect.de

Table 4: HPLC Conditions for Indanone Analysis

| Column Type | Mobile Phase | Application | Reference |

|---|---|---|---|

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis and Separation | sielc.com |

| C18 | Acetonitrile, Water | Purity Determination | pensoft.net |

Elemental Analysis and X-ray Diffraction Techniques

The meticulous characterization of isotopically labeled compounds is fundamental to verifying their chemical identity and purity. For this compound, elemental analysis and X-ray diffraction are powerful techniques to confirm its elemental composition and three-dimensional structure.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound, which serves as a crucial check for its molecular formula. For this compound, the analysis focuses on the content of carbon, hydrogen, deuterium, and oxygen.

Theoretical Composition:

The theoretical elemental composition of this compound (C₉H₆D₂O) is calculated based on its molecular formula and the atomic weights of its constituent atoms. These calculated values serve as a benchmark against which experimental results are compared.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 80.55 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.51 |

| Deuterium | D | 2.014 | 2 | 4.028 | 3.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.92 |

| Total | 134.174 | 100.00 |

Experimental Findings:

While specific experimental elemental analysis data for this compound is not widely published, the synthesis of deuterated 1-indanone has been reported with high isotopic incorporation. For instance, a 96% incorporation of deuterium has been achieved in the synthesis of deuterated 1-indanone. This high level of deuteration would yield experimental elemental analysis results that closely align with the theoretical values presented above. Minor deviations between theoretical and experimental values can typically be attributed to instrumental factors or the presence of trace impurities.

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, information about the unit cell dimensions, space group, and atomic coordinates can be obtained.

Crystallographic Data for 1-Indanone (Non-deuterated analogue):

The crystal structure of 1-indanone was first reported in 1974 and has been the subject of more detailed structural and spectroscopic analysis. nih.gov The key crystallographic parameters for 1-indanone are summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | |

| a | 19.9102(4) Å |

| b | 19.9102(4) Å |

| c | 7.2407(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2870.33(15) ų |

| Z | 16 |

| Calculated Density | 1.362 Mg/m³ |

The crystal structure of 1-indanone reveals a planar indanone ring system. The carbonyl C=O bond length in 1-indanone is approximately 1.217 (2) Å. nih.gov This value is consistent with the C=O bond lengths observed in various halogenated derivatives of 1-indanone. nih.gov The molecules in the crystal are packed together primarily through van der Waals forces. The specific intermolecular interactions and packing motifs can be influenced by substituents on the aromatic ring, as seen in the different packing arrangements of 6-chloroindan-1-one and 6-bromoindan-1-one. nih.gov

Mechanistic Investigations and Kinetic Isotope Effects of 1 Indanone 2,2 D2

Theoretical Foundations of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). When hydrogen is replaced by deuterium (B1214612), this is expressed as kH/kD. A value greater than 1 indicates a "normal" kinetic isotope effect, where the reaction with the lighter isotope is faster, while a value less than 1 signifies an "inverse" kinetic isotope effect.

The primary origin of the kinetic isotope effect lies in the differences in zero-point vibrational energy (ZPE) between bonds to different isotopes. The ZPE is the lowest possible vibrational energy that a molecule can possess. A chemical bond can be modeled as a harmonic oscillator, and its vibrational frequency is dependent on the masses of the connected atoms and the bond strength.

A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. This lower frequency results in a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound when this bond is broken in the rate-determining step.

Transition state theory provides a framework for understanding how differences in zero-point energy influence reaction rates and, consequently, the kinetic isotope effect. According to this theory, reactants pass through a high-energy transition state on their way to becoming products. The activation energy for the reaction is the difference in energy between the reactants and the transition state.

For a reaction involving the cleavage of a C-H or C-D bond, the vibrational mode corresponding to the stretching of this bond in the reactant is converted into a translational motion along the reaction coordinate in the transition state. This leads to a decrease in the difference in zero-point energy between the C-H and C-D containing species in the transition state compared to the ground state. As a result, the activation energy for the deuterated reactant is higher than that for the non-deuterated reactant, resulting in a normal kinetic isotope effect. The magnitude of the KIE can provide information about the structure of the transition state; a more symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms is expected to show a maximal KIE.

Primary Kinetic Isotope Effects at the C-2 Position

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For 1-Indanone-2,2-d2, a primary KIE would be expected in reactions where a C-D bond at the C-2 position is cleaved during the rate-limiting step, such as in enolization reactions.

For instance, the base-catalyzed bromination of acetone, which proceeds through a rate-determining enolization step, exhibits a significant primary kinetic isotope effect with a kH/kD value of 7. This large value indicates that the cleavage of the C-H bond is the rate-limiting step of the reaction. Similarly, the acid-catalyzed enolization of isobutyrophenone shows a substrate isotope effect (kH/kD) of 6.2. In the case of oxalacetic acid, acid- and base-catalyzed enolization display KIEs of 2.4 and 4.5, respectively.

Based on these examples, it is highly probable that both acid- and base-catalyzed enolization of this compound would exhibit a substantial primary kinetic isotope effect, confirming that the cleavage of the C-D bond at the C-2 position is the rate-determining step.

Table 1: Primary Kinetic Isotope Effects in the Enolization of Various Ketones

| Ketone | Catalyst | kH/kD |

|---|---|---|

| Acetone | Base | 7 |

| Isobutyrophenone | Acid | 6.2 |

| Oxalacetic Acid | Acid | 2.4 |

This table presents data from analogous ketone systems to illustrate the expected magnitude of the primary kinetic isotope effect for the enolization of this compound.

The magnitude of the primary kinetic isotope effect can provide detailed information about the nature of the transition state. A maximal KIE is expected for a transition state where the proton is symmetrically shared between the carbon and the abstracting base (in base-catalyzed enolization) or between the carbonyl oxygen and the protonating acid (in acid-catalyzed enolization).

For the base-catalyzed enolization of this compound, the reaction would proceed through a transition state where a base is removing a deuteron (B1233211) from the C-2 position. The magnitude of the kH/kD ratio would be sensitive to the extent of C-D bond breaking and B-D bond formation in the transition state. A highly product-like transition state (late transition state) or a highly reactant-like transition state (early transition state) would result in a smaller KIE compared to a more symmetrical transition state.

Secondary Kinetic Isotope Effects Proximal to the C-2 Position

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step, but its environment is altered in the transition state. These effects are typically smaller than primary KIEs. For reactions at the carbonyl group (C-1) of this compound, a secondary kinetic isotope effect at the adjacent C-2 position might be observed.

This type of KIE, known as an α-secondary kinetic isotope effect, arises from changes in the hybridization of the carbon atom to which the isotope is attached. For example, in a reaction where the carbonyl carbon (C-1) of 1-indanone (B140024) undergoes a change from sp2 to sp3 hybridization in the transition state (e.g., nucleophilic addition), the vibrational frequencies of the C-D bonds at the C-2 position would be affected.

Specifically, the out-of-plane bending vibration of a C-H (or C-D) bond is sensitive to the hybridization of the carbon atom. An sp2-hybridized carbon has a stiffer out-of-plane bend than an sp3-hybridized carbon. In a reaction where C-1 of 1-indanone is attacked by a nucleophile, its hybridization changes towards sp3 in the transition state. This change can influence the vibrational modes of the adjacent C-D bonds at C-2, leading to a small but measurable secondary kinetic isotope effect. Typically, for a change from sp2 to sp3 hybridization at an adjacent center, an inverse secondary KIE (kH/kD < 1) is observed, while a change from sp3 to sp2 results in a normal secondary KIE (kH/kD > 1).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Isobutyrophenone |

Alpha-Secondary Deuterium Isotope Effects (α-SKIE)

The alpha-secondary kinetic isotope effect (α-SKIE) is a small but highly informative effect observed when isotopic substitution occurs at a position alpha to the reaction center, but the bond to the isotope is not broken in the rate-determining step. The magnitude of the α-SKIE, expressed as the ratio of the rate constant for the undeuterated compound (kH) to the deuterated compound (kD), provides insight into changes in hybridization at the alpha-carbon during the transition state.

In the context of this compound, the deuterium atoms are situated on the carbon adjacent to the carbonyl group. Reactions involving nucleophilic attack at the carbonyl carbon can lead to a change in hybridization of this carbon from sp2 to sp3. This change in geometry and vibrational frequencies of the C-D bonds compared to C-H bonds results in a measurable kinetic isotope effect.

Typically, a change from sp2 to sp3 hybridization at the reaction center results in an inverse isotope effect (kH/kD < 1), as the C-H(D) bending vibrations become more sterically hindered and thus have higher frequencies in the transition state. Conversely, a change from sp3 to sp2 hybridization generally leads to a normal isotope effect (kH/kD > 1). While specific experimental data for α-SKIE in reactions of this compound are not abundant in readily available literature, the theoretical principles provide a framework for its application.

Table 1: Expected α-Secondary Kinetic Isotope Effects for Hybridization Changes

| Hybridization Change at Reaction Center | Type of Isotope Effect | Typical kH/kD Range |

| sp2 → sp3 | Inverse | 0.8 - 0.95 |

| sp3 → sp2 | Normal | 1.1 - 1.25 |

Beta-Secondary Deuterium Isotope Effects (β-SKIE) and Hyperconjugation

Beta-secondary kinetic isotope effects (β-SKIE) arise from isotopic substitution at a position beta to the reaction center. In the case of reactions involving 1-Indanone, if a carbocation or a species with significant positive charge develops at the carbonyl carbon (the alpha position relative to the deuterated C-2), the deuterium atoms at C-2 would be considered in a beta position to this developing positive charge.

The magnitude of the β-SKIE is often interpreted in terms of hyperconjugation. Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons from a C-H (or C-D) sigma bond into an adjacent empty or partially filled p-orbital. The C-H bond is a better electron donor for hyperconjugation than the stronger, lower-energy C-D bond.

Therefore, if the transition state of a reaction involving 1-indanone features the development of a positive charge at the carbonyl carbon, the undeuterated compound will be stabilized more effectively by hyperconjugation than this compound. This leads to a faster reaction for the undeuterated compound and a normal kinetic isotope effect (kH/kD > 1). The magnitude of this effect can provide evidence for the degree of carbocationic character in the transition state.

Table 2: Relationship between β-SKIE and Carbocationic Character

| Carbocationic Character in Transition State | Hyperconjugation Effect | Expected β-SKIE (kH/kD) |

| Significant | Stronger in H-compound | > 1 (Normal) |

| Minimal | Negligible difference | ≈ 1 |

Application of this compound in Elucidating Reaction Mechanisms

The strategic placement of deuterium atoms in this compound makes it an invaluable tracer for following the course of chemical reactions and distinguishing between possible mechanistic pathways.

Deuterium-Labeling Experiments for Reaction Pathway Delineation

Deuterium labeling is a classic technique to trace the fate of specific hydrogen atoms throughout a reaction sequence. By using this compound as a starting material, chemists can analyze the position of the deuterium atoms in the products to deduce the mechanism. For example, in reactions involving enolate formation, the deuterium atoms at the alpha position can be exchanged with protons from the solvent or reagents. The extent and location of this H/D exchange can provide crucial information about the intermediates and the reversibility of certain steps.

Migratory Aptitudes in Rearrangement Reactions Involving Deuterated Indanones (e.g., Clemmensen Reduction)

The Clemmensen reduction, which reduces a ketone to a methylene (B1212753) group using amalgamated zinc and hydrochloric acid, has a complex and not fully elucidated mechanism. The use of deuterated ketones like 1-indanone derivatives has been instrumental in probing the intermediates and rearrangement steps.

A key study by Galton and Abbas investigated the Clemmensen reduction of 2-phenyl-1-indanone and its deuterated analog, 2-phenyl-1-indanone-2-d. Their work provided insights into the migratory aptitudes of different groups during the reduction process. While specific data for this compound was not the central focus, the principles derived from their study of a closely related deuterated indanone are highly relevant. They observed the formation of rearranged products and used the deuterium label to track the movement of atoms, helping to support or refute proposed mechanistic intermediates such as zinc carbenoids.

Table 3: Hypothetical Product Distribution in a Rearrangement Reaction of a Deuterated Indanone

| Proposed Mechanism | Predicted Deuterium Position in Product |

| Pathway A (No Rearrangement) | Deuterium remains at the original labeled position |

| Pathway B (1,2-Hydride Shift) | Deuterium migrates to an adjacent carbon |

| Pathway C (Skeletal Rearrangement) | Deuterium is located on a different carbon of the rearranged skeleton |

Isomerization and Proton/Deuteron Transfer Studies

This compound is an excellent substrate for studying keto-enol tautomerism and proton/deuteron transfer reactions. The rate of enolization can be monitored by observing the exchange of the alpha-deuterons with protons from a protic solvent, often catalyzed by acid or base.

By measuring the rate of this H/D exchange, researchers can determine the kinetics of enolate or enol formation. Furthermore, intramolecular proton/deuteron transfer processes can be investigated. In some systems, an excited-state intramolecular proton transfer (ESIPT) can occur, and the presence of deuterium can significantly affect the dynamics of this process. Studies on related indanone derivatives have shown that the strength of intramolecular hydrogen bonds can influence ESIPT, a phenomenon that could be further explored using this compound.

Advanced Research Applications of 1 Indanone 2,2 D2

Isotopic Labeling as a Tracer in Mechanistic Organic Chemistry

Isotopic labeling is a powerful technique used to trace the journey of an isotope through a chemical reaction or metabolic pathway. wikipedia.org In this method, one or more atoms in a molecule of interest are substituted with an isotope of the same element. wikipedia.org 1-Indanone-2,2-d2 is particularly useful in mechanistic organic chemistry for elucidating reaction pathways. The deuterium (B1214612) atoms act as markers, allowing researchers to follow the fate of the hydrogen atoms at the C-2 position during a reaction.

For instance, in studies of rhodium-catalyzed syntheses of 1-indanones from α-arylpropargyl alcohols, deuterium-labeled substrates were used to investigate the reaction mechanism. nih.govresearchgate.net These studies revealed that the methine proton of the alcohol is transferred to the β-position of the 1-indanone (B140024), while the ortho-proton of the phenyl group shifts to the α-position. nih.govresearchgate.net Similarly, in the Clemmensen reduction of 2-phenyl-1-indanone-2-d, the deuterium label helped to understand the formation of the products, 2-phenylindan-1,1,2-d3 and 2-phenylindene-3-d. acs.org

Isotopic labeling experiments are crucial for distinguishing between proposed reaction mechanisms. sci-hub.se By comparing the expected and actual positions of the deuterium labels in the products, chemists can gain definitive evidence for a particular mechanistic pathway. sci-hub.se This approach has a long history in biosynthesis studies and has seen a resurgence with modern techniques that allow for the incubation of isotopically labeled substrates with recombinant enzymes to gain detailed mechanistic insights. nih.gov

Applications in the Study of Metabolic Pathways (excluding specific clinical outcomes)

The study of metabolic pathways, the series of biochemical reactions essential for maintaining an organism's homeostasis, greatly benefits from the use of isotopically labeled compounds. clearsynth.comutah.edu this compound can be used as a tracer to investigate how 1-indanone and its derivatives are metabolized in biological systems. Since deuterium is a stable, non-radioactive isotope, it is an ideal tracer for studying metabolic processes. clearsynth.com

Deuterium-labeled compounds are chemically similar to their non-labeled counterparts, but their increased mass can be detected by techniques like mass spectrometry. wikipedia.org This allows researchers to track the metabolic fate of the deuterated molecule. When this compound is introduced into a biological system, the deuterium atoms at the C-2 position provide a clear signal to follow its transformation through various metabolic steps. This can reveal the formation of different metabolites and the enzymes involved in these transformations.

For example, understanding the metabolic pathways of a drug candidate is a critical part of drug discovery. clearsynth.com Using a deuterated version of a compound like 1-indanone can provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) properties without altering its fundamental biochemical behavior. This knowledge is foundational for understanding the compound's biological activity and potential interactions within a living system.

Development of Deuterium-Labeled Analogues for Fundamental Chemical Inquiry

The synthesis of deuterium-labeled analogues like this compound is a key aspect of fundamental chemical inquiry. These labeled compounds provide a unique lens through which to examine chemical principles. The substitution of hydrogen with deuterium, a heavier isotope, can lead to the kinetic isotope effect (KIE), where the rate of a reaction involving the C-D bond is slower than the corresponding C-H bond. This effect is a powerful tool for studying reaction mechanisms, particularly for determining the rate-determining step of a reaction.

The development of methods for the precise deuteration of organic molecules is an active area of research. For instance, copper-catalyzed transfer hydrodeuteration has been explored as a method to access small molecules deuterated at the benzylic position. acs.org Such synthetic advancements are crucial for creating a wider range of deuterated compounds for research.

Furthermore, the study of deuterium-labeled compounds contributes to our understanding of molecular structure and dynamics. Techniques like NMR spectroscopy can distinguish between protium (B1232500) and deuterium, providing detailed information about the molecular environment of the labeled site. wikipedia.org

Utilization in Analytical Method Development as Internal Standards for Quantitative Analysis

In analytical chemistry, particularly in chromatography and mass spectrometry, internal standards are essential for accurate quantification. scioninstruments.comresearchgate.net An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to all samples, including calibration standards and unknowns. researchgate.netlibretexts.org this compound is an ideal internal standard for the quantification of 1-indanone and its derivatives.

The primary advantage of using a deuterated internal standard is that it co-elutes with the analyte in chromatography and has a very similar ionization efficiency in mass spectrometry. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response. scioninstruments.com Any loss of sample during processing will affect both the analyte and the internal standard equally, thus the ratio of their signals remains constant. libretexts.org

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry-based analysis due to the high degree of accuracy and precision it provides.

Table 1: Properties of 1-Indanone and this compound for Use as an Analyte and Internal Standard

| Property | 1-Indanone (Analyte) | This compound (Internal Standard) | Rationale for Use |

| Chemical Structure | C9H8O | C9H6D2O | Nearly identical chemical and physical properties. |

| Molecular Weight | ~132.16 g/mol | ~134.17 g/mol | Allows for differentiation by mass spectrometry. |

| Retention Time (Chromatography) | Identical | Identical | Co-elution ensures that both compounds experience the same chromatographic conditions. |

| Ionization Efficiency (Mass Spec) | Similar | Similar | Ensures a proportional response in the detector. |

Probing Solvation Effects in Chemical Reactions

By studying the reaction of this compound in different solvents, researchers could gain insights into how the solvent interacts with the molecule at the C-2 position. For example, hydrogen bonding between the solvent and the carbonyl group of the indanone could be probed. Changes in the vibrational frequencies of the C-D bonds, which can be measured using infrared spectroscopy, could provide information about the strength of these interactions.

Furthermore, the kinetic isotope effect (KIE) can be solvent-dependent. Comparing the KIE for a reaction of this compound in a series of solvents can reveal details about the structure of the transition state and the role of the solvent in stabilizing it. ru.nl This type of fundamental investigation is crucial for the rational design of chemical reactions and for optimizing reaction conditions. ru.nl

Q & A

Advanced Question

- ²H NMR Spectroscopy : Directly quantifies deuterium at specific positions. For example, a singlet at δ 2.1–2.5 ppm (C2-deuterated indanone) confirms labeling .

- GC-MS with Isotopic Dilution : Spiking samples with internal standards (e.g., tridecanoic-2,2-d₂ acid) improves quantification accuracy. Calibration curves (1/x weighted) normalize peak area ratios .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic clusters (e.g., M⁺ at m/z 150.0684 for C₉H₆D₂O) to confirm molecular formula .

Q. Methodological Resolution :

Replicate experiments under controlled conditions (fixed pH, temperature).

Apply error analysis (e.g., standard deviation, confidence intervals) to identify outlier data.

Validate using orthogonal methods (e.g., compare NMR and MS results) .

What statistical approaches are recommended for analyzing variability in isotopic labeling efficiency?

Advanced Question

- t-Tests/ANOVA : Compare mean deuterium incorporation rates across experimental groups. For example, ANOVA can determine if catalyst type (Pd vs. Pt) significantly affects labeling efficiency .

- Regression Analysis : Model relationships between reaction variables (e.g., temperature, solvent polarity) and isotopic retention.

- Uncertainty Propagation : Calculate combined uncertainties from instrument error (±2% for GC-MS) and sample preparation variability .

Q. Example Workflow :

Collect triplicate measurements for each condition.

Calculate mean ± SD and plot error bars.

Use software (e.g., R, Python SciPy) for hypothesis testing .

How can researchers design controlled experiments to study deuterium’s kinetic isotope effects (KIEs) in 1-Indanone-2,2-d₂ reactions?

Advanced Question

- Variable Isolation : Fix all parameters (solvent, catalyst loading) except temperature or deuteration level.

- Competitive KIEs : Co-react deuterated and non-deuterated substrates (e.g., 1-Indanone vs. 1-Indanone-2,2-d₂) in the same reaction. Monitor relative rates via GC-MS .

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict KIEs .

Data Interpretation : A KIE >1 indicates slower reaction rates for deuterated compounds, consistent with higher activation energy due to stronger C–D bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.